5-Maleimido-eosin

Description

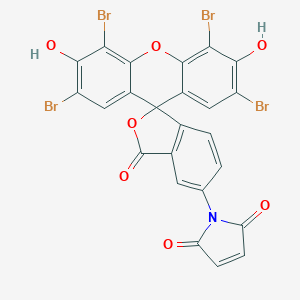

Structure

3D Structure

Properties

IUPAC Name |

1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLWXRIEYQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H9Br4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 5-Maleimido-eosin and its mechanism of action

An in-depth examination of the thiol-reactive phosphorescent and fluorescent probe, 5-Maleimido-eosin, detailing its mechanism of action, key applications, and experimental considerations for its use in research and development.

Introduction

This compound, also known as Eosin-5-maleimide (EMA), is a derivative of the eosin (B541160) dye, functionalized with a maleimide (B117702) group. This modification allows the molecule to serve as a versatile fluorescent and phosphorescent probe.[1] The maleimide group enables the covalent labeling of sulfhydryl groups (thiols), which are commonly found in the cysteine residues of proteins.[2][3] This targeted reactivity makes this compound a valuable tool for investigating protein structure, function, and dynamics.

One of its most prominent applications is in the diagnosis of hereditary spherocytosis, a genetic disorder of red blood cells, where it is used in a flow cytometry-based test to detect deficiencies in membrane proteins like band 3. Beyond diagnostics, it is also utilized as a photosensitizer due to its high quantum yield for singlet oxygen generation and as a triplet probe for measuring the rotational diffusion of proteins in solution and within membranes.

Mechanism of Action

The primary mechanism of action for this compound involves a specific and covalent chemical reaction between its maleimide group and a free sulfhydryl group (-SH) from a cysteine residue on a protein. This reaction, known as a Michael addition, forms a stable thioether bond, effectively tethering the eosin fluorophore to the protein of interest.

The reaction proceeds as follows: the sulfhydryl group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether linkage. This specific labeling allows researchers to track and study the labeled protein's behavior and environment.

A significant portion of its utility in diagnostics, particularly for hereditary spherocytosis, stems from its binding to specific proteins on the red blood cell surface. Approximately 80% of the fluorescence in this test is due to the covalent binding of this compound to a lysine (B10760008) residue (specifically Lys-430) on the band 3 protein. The remaining fluorescence comes from its reaction with sulfhydryl groups on other membrane proteins, including those in the Rh complex like CD47 and Rh-associated glycoprotein. A deficiency in these proteins, characteristic of the disease, leads to a measurable decrease in the mean fluorescence intensity of labeled cells.

Figure 1. Covalent labeling reaction of this compound with a protein.

Photophysical and Chemical Properties

This compound is an orange solid that is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). As a derivative of eosin, it possesses strong absorption and emission in the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₉Br₄NO₇ | |

| Molecular Weight | 742.95 g/mol | |

| Excitation Maximum (λex) | 524 nm (in Methanol) | |

| Emission Maximum (λem) | 545 nm (in Methanol) | |

| Molar Extinction Coefficient (ε) | 100,000 cm⁻¹M⁻¹ | |

| Singlet Oxygen Quantum Yield | 0.57 | |

| Solubility | DMF, DMSO | |

| Storage Conditions | -20°C to 8°C, Protect from light |

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general workflow for the covalent labeling of a protein with this compound. Optimization may be required depending on the specific protein and experimental goals.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5). Note: Avoid buffers containing thiols like DTT or β-mercaptoethanol.

-

This compound (EMA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., gel filtration, dialysis) to remove unreacted dye.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure any non-essential small molecule thiols have been removed from the protein solution.

-

Prepare EMA Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution of 1-10 mM. For example, dissolve 1 mg of EMA in approximately 1.34 mL of DMSO to make a 1 mM solution.

-

Labeling Reaction: Add the EMA stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

Purification: Separate the labeled protein from unreacted dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) or through dialysis against the desired storage buffer. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the eosin dye (at ~524 nm).

-

Storage: Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Figure 2. Experimental workflow for labeling proteins with this compound.

Protocol for EMA Binding Test in Hereditary Spherocytosis

This is a simplified protocol for the diagnostic EMA binding test using flow cytometry.

Procedure:

-

Sample Collection: Obtain whole blood samples from the patient and at least one healthy control in EDTA or heparin tubes. Samples should ideally be less than 24 hours old.

-

Cell Preparation: Prepare a red blood cell (RBC) suspension by washing the whole blood with a suitable buffer (e.g., PBS with BSA).

-

Labeling: Incubate a defined volume of the RBC suspension with a working solution of EMA for a specified time (e.g., 1 hour) at room temperature, protected from light.

-

Washing: After incubation, wash the labeled RBCs multiple times with buffer to remove unbound EMA dye.

-

Flow Cytometry Analysis: Resuspend the final RBC pellet in buffer and analyze on a flow cytometer. Acquire a minimum of 50,000 events and measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC/FL1).

-

Data Interpretation: Compare the MFI of the patient's RBCs to that of the healthy control. A significant decrease in the patient's MFI is indicative of hereditary spherocytosis.

Applications and Considerations

This compound is a powerful tool with diverse applications:

-

Fluorescence Resonance Energy Transfer (FRET): Eosin can act as an acceptor for donors like fluorescein (B123965) (FAM), dansyl, and coumarin (B35378) dyes, making it suitable for FRET-based studies to measure molecular distances and interactions.

-

Rotational Dynamics: As a triplet probe, it can be used to measure the rotational diffusion of proteins and protein complexes, providing insights into their size, shape, and interactions within membranes.

-

Photosensitization: Its ability to generate singlet oxygen upon illumination makes it useful for targeted photooxidation experiments in cellular and molecular biology.

-

Diagnostic Assays: Its primary diagnostic use is the EMA binding test for hereditary spherocytosis, which has high sensitivity and specificity.

Key Considerations:

-

Specificity: While the maleimide group is highly reactive towards sulfhydryls, some off-target labeling of other nucleophilic residues like lysines can occur, especially at higher pH.

-

Photostability: Like many fluorophores, eosin is susceptible to photobleaching. Care should be taken to minimize light exposure during experiments.

-

Environmental Sensitivity: The fluorescence properties of eosin can be influenced by its local environment (e.g., pH, polarity), which can be both a useful feature for probing conformational changes and a potential source of artifacts if not properly controlled.

Figure 3. Logical relationship between the properties and applications of this compound.

References

An In-depth Technical Guide to the Eosin-5-Maleimide (EMA) Binding Test

The Eosin-5-Maleimide (EMA) binding test is a crucial flow cytometric assay for the diagnosis of red blood cell (RBC) membranopathies, most notably Hereditary Spherocytosis (HS).[1] This guide provides a comprehensive overview of the test's core principles, experimental procedures, data interpretation, and clinical applications, tailored for researchers and professionals in drug development and clinical diagnostics.

Core Principle of the EMA Binding Test

The foundation of the EMA binding test lies in the covalent interaction between the fluorescent dye, eosin-5-maleimide, and specific transmembrane proteins of the erythrocyte.[2] The maleimide (B117702) group of EMA forms stable covalent bonds primarily with the ε-amino group of a specific lysine (B10760008) residue (Lys-430) on the first extracellular loop of Band 3 protein, also known as anion exchanger 1 (AE1 or SLC4A1).[3][4] This interaction with Band 3 is predominant, accounting for approximately 80% of the total fluorescence signal.[5]

The remaining 20% of the fluorescence is attributed to EMA binding to sulfhydryl groups on other proteins that are part of the Band 3 macrocomplex. These include CD47 and Rh-associated glycoprotein (B1211001) (RhAG).

In conditions like Hereditary Spherocytosis, genetic defects lead to a deficiency or dysfunction of RBC membrane proteins, including Band 3, ankyrin, spectrin, or protein 4.2. This deficiency disrupts the structural integrity of the membrane, leading to a reduced surface area and a decreased number of available EMA binding sites. Consequently, RBCs from HS patients exhibit a lower Mean Fluorescence Intensity (MFI) when stained with EMA compared to healthy control cells. This quantitative reduction in fluorescence is the diagnostic hallmark of the test.

Molecular Interactions in the RBC Membrane

The EMA dye targets the Band 3 macrocomplex, a critical assembly of proteins responsible for anion transport and structural linkage to the underlying cytoskeleton. A deficiency in any of the core structural proteins can lead to a secondary reduction in the surface expression of the entire complex, which is detected by the test.

Experimental Workflow

The EMA binding test is a relatively rapid procedure, providing results within a few hours. The workflow involves sample preparation, incubation with the EMA dye, and subsequent analysis using a flow cytometer.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory equipment and reagents.

A. Materials and Reagents

-

Whole blood collected in EDTA or sodium heparin tubes.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Eosin-5-Maleimide (EMA) dye (e.g., from Sigma-Aldrich).

-

EMA stock solution (e.g., 0.5 mg/mL in DMSO or appropriate solvent), stored in aliquots at -20°C, protected from light.

-

Test tubes for incubation and washing.

-

Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., FL1 channel for green fluorescence).

B. Sample Preparation and Staining

-

For each patient sample, include at least two healthy, non-smoking, unrelated control samples collected on the same day in the same anticoagulant.

-

Add 100 µL of EDTA whole blood to a tube containing 2 mL of PBS.

-

Centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the RBCs. Aspirate the supernatant. Repeat the wash step twice.

-

To the washed RBC pellet (approximately 5 µL of packed cells), add a pre-determined volume of EMA working solution (e.g., 25 µL of 0.5 mg/mL EMA).

-

Vortex gently to mix and incubate in the dark at room temperature for 1 hour.

-

Following incubation, add 2 mL of PBS to each tube and centrifuge to wash the cells and remove unbound dye.

-

Aspirate the supernatant and resuspend the final RBC pellet in an appropriate volume of PBS (e.g., 1.5 mL) for flow cytometric analysis.

C. Flow Cytometry and Data Analysis

-

Set up the flow cytometer to acquire data for at least 15,000 RBC events.

-

Use forward scatter (FSC) and side scatter (SSC) to gate the main RBC population.

-

Measure the fluorescence intensity of the gated RBCs in the appropriate channel (typically FL1 for the green fluorescence of EMA).

-

Record the Mean Fluorescence Intensity (MFI) for each patient and control sample.

-

The final result is typically expressed as a ratio or a percentage of the patient's MFI relative to the average MFI of the healthy controls run in the same batch.

-

Calculation: Result (%) = (Patient MFI / Mean Control MFI) x 100.

-

Data Presentation and Interpretation

A reduction in EMA binding is the key diagnostic indicator. While cutoff values must be established and validated by each laboratory, a significant decrease in the MFI ratio is highly suggestive of a red cell membranopathy.

Table 1: Summary of Quantitative EMA Test Results in Hereditary Spherocytosis

| Study Reference | Patient Group | No. of Subjects (n) | MFI Result (% of Normal Control) | Sensitivity | Specificity |

|---|---|---|---|---|---|

| Ciepiela et al. (2013) | Hereditary Spherocytosis | 5 | 66.72% ± 9.26% | - | - |

| Park et al. (2014) | Hereditary Spherocytosis | 33 | 79.9% (Example Case) | 97.0% | 97.9% |

| Crisp et al. (2011) | Hereditary Spherocytosis | - | >17% decrease from control | 70-80% | 94-100% |

| Bianchi et al. (2012) | Hereditary Spherocytosis | - | - | 100% (with AGLT) | - |

| Rocha et al. (2011) | Mild HS | - | No significant change with severity | - | - |

| Rocha et al. (2011) | Moderate HS | - | No significant change with severity | - | - |

| Rocha et al. (2011) | Severe HS | - | No significant change with severity | - | - |

Note: Sensitivity and specificity can vary based on the established cutoff value. The test is highly sensitive and specific for typical HS.

Clinical Applications and Limitations

Primary Applications:

-

Diagnosis of Hereditary Spherocytosis: The EMA test is a first-line screening tool for HS, demonstrating high sensitivity and specificity.

-

Differential Diagnosis: It helps differentiate HS from other causes of hemolytic anemia.

Limitations and Considerations:

-

False Positives: Reduced EMA binding can be seen in other rare RBC disorders, such as hereditary pyropoikilocytosis (HPP), Southeast Asian ovalocytosis (SAO), and congenital dyserythropoietic anemia type II. Therefore, results must be interpreted in the context of clinical findings and peripheral blood smear morphology.

-

Recent Transfusions: Patients should not have received a blood transfusion within the last 3 months, as this can normalize the test result.

-

Sample Age: Samples should be tested promptly, ideally within 24-72 hours of collection, and stored at 4°C.

-

Atypical HS: Some mild or atypical forms of HS may yield borderline or normal results.

References

- 1. Pathology [thepathologycentre.org]

- 2. leedsth.nhs.uk [leedsth.nhs.uk]

- 3. cda-amc.ca [cda-amc.ca]

- 4. Eosin-5-maleimide binding to band 3 and Rh-related proteins forms the basis of a screening test for hereditary spherocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eosin‐5‐maleimide binding to band 3 and Rh‐related proteins forms the basis of a screening test for hereditary spherocytosis | Semantic Scholar [semanticscholar.org]

A Technical Guide to 5-Maleimido-eosin as a Photosensitizer in Research

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Maleimido-eosin, also known as Eosin-5-maleimide (EMA), a versatile molecule widely utilized in biomedical research. It serves as both a thiol-reactive fluorescent probe and a potent photosensitizer. This document details its photophysical properties, mechanism of action, key applications, and standardized experimental protocols to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a derivative of the xanthene dye, eosin (B541160), functionalized with a maleimide (B117702) group. This maleimide moiety allows for the specific and covalent labeling of sulfhydryl (thiol) groups, which are predominantly found in cysteine residues of proteins. Upon excitation with light, it exhibits strong fluorescence and, critically, demonstrates high efficiency in generating singlet oxygen, making it an excellent photosensitizer for various applications.[1][2][3][4]

The key parameters of this compound are summarized below. These values are crucial for designing experiments related to fluorescence detection, FRET, and photodynamic applications.

| Property | Value | Conditions | Reference(s) |

| Excitation Max (λex) | 524 nm | In Methanol | [1] |

| Emission Max (λem) | 545 nm | In Methanol | |

| Molar Extinction Coeff. (ε) | 100,000 cm⁻¹M⁻¹ | In Methanol | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.57 | In Methanol | |

| Molecular Weight | 742.95 g/mol | - | |

| Molecular Formula | C₂₄H₉Br₄NO₇ | - | |

| Solubility | Soluble in DMF or DMSO | - | |

| Appearance | Orange solid | - |

Mechanism of Action

This compound possesses a dual mechanism of action that defines its utility: thiol-reactive labeling and photosensitization.

The maleimide group is an electrophile that reacts with nucleophilic thiol groups found on cysteine residues via a Michael addition reaction. This reaction is highly specific under neutral to slightly alkaline conditions (pH 7-7.5) and forms a stable, covalent thioether bond. This specificity allows for the precise attachment of the eosin fluorophore to proteins.

As a photosensitizer, this compound can induce cellular damage upon light activation. This process is predominantly a Type II photochemical reaction. After absorbing a photon, the photosensitizer is elevated to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can oxidize lipids, proteins, and nucleic acids, leading to cell death.

Key Research Applications

The most prominent clinical application of this compound (EMA) is in the diagnosis of hereditary spherocytosis (HS). The "EMA binding test" is a flow cytometry-based assay that quantifies the fluorescence of red blood cells (RBCs) after labeling. EMA covalently binds to band 3 protein on the RBC surface. In HS, a deficiency in band 3 and other associated membrane proteins leads to a reduced number of binding sites for EMA, resulting in a measurable decrease in mean fluorescence intensity compared to healthy controls.

With a high singlet oxygen quantum yield of 0.57, this compound is a potent photosensitizer for PDT research. In a typical PDT application, a target tissue or cell culture is incubated with the photosensitizer, which may be conjugated to a targeting moiety like an antibody. Subsequent irradiation with light of the appropriate wavelength (~524 nm) triggers the production of singlet oxygen, inducing localized cytotoxicity and cell death through apoptosis or necrosis.

The thiol-reactive nature of the maleimide group allows for the specific labeling of cysteine residues on proteins. This enables researchers to:

-

Track proteins in cells using fluorescence microscopy.

-

Measure protein dynamics , such as rotational diffusion.

-

Perform FRET studies , where eosin can act as an acceptor for donors like fluorescein (B123965) (FAM), to study protein-protein interactions.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

This protocol describes a general procedure for labeling proteins containing free thiol groups with this compound.

Methodology:

-

Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.

-

Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye. Avoid DTT, as it contains a thiol group that must be removed prior to labeling.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

Perform Labeling Reaction: Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the Conjugate: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.

-

Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~524 nm (for the eosin dye).

This protocol outlines the standardized procedure for the flow cytometry-based diagnostic test for HS.

Methodology:

-

Sample Preparation: Use fresh (<24 hours old) EDTA-anticoagulated whole blood from the patient and at least two healthy controls. The patient should not have received a blood transfusion within the last 3 months.

-

Cell Washing: Take 5-100 µL of whole blood and wash with phosphate-buffered saline (PBS) to remove plasma.

-

EMA Incubation: To the washed RBC pellet, add 25 µL of a 0.5 mg/mL EMA solution (dissolved in PBS). Incubate for 1 hour at room temperature in the dark.

-

Final Wash: After incubation, wash the labeled RBCs twice with PBS, often supplemented with 0.5% bovine serum albumin (BSA), to remove all unbound dye.

-

Flow Cytometry: Resuspend the final RBC pellet in PBS for analysis. Acquire at least 50,000 events on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1).

-

Data Interpretation: Calculate the Mean Fluorescence Intensity (MFI) for both the patient and the controls. The patient's result is often expressed as a percentage reduction relative to the average MFI of the controls using the formula: [(MFI_controls – MFI_patient) / MFI_controls] × 100. A reduction of 20% or more is highly indicative of HS.

This protocol provides a generalized workflow for evaluating the phototoxic effects of this compound on an adherent cancer cell line in vitro.

Methodology:

-

Cell Culture: Plate adherent cancer cells (e.g., HeLa, A549) in a 96-well plate at a suitable density to achieve ~80% confluency on the day of the experiment. Culture overnight in a standard CO₂ incubator.

-

Incubation with Photosensitizer: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to final concentrations ranging from 0.1 µM to 10 µM. Replace the medium in the wells with the photosensitizer-containing medium. Incubate for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake. Include control wells with medium only.

-

Irradiation: After incubation, wash the cells with PBS to remove the extracellular photosensitizer. Add fresh, phenol-red-free medium. Irradiate the cells using a light source with a wavelength centered around 524 nm (e.g., an LED array). The light dose (fluence), measured in J/cm², can be varied by changing the power density (mW/cm²) or exposure time. Keep a set of "dark toxicity" control plates that were incubated with the dye but are not exposed to light.

-

Post-Irradiation Incubation: Return the plates to the incubator for 24 to 48 hours to allow for the progression of cell death pathways.

-

Cell Viability Assessment: Quantify cell viability using a standard assay, such as the MTT or PrestoBlue assay. Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against photosensitizer concentration or light dose to determine the IC₅₀ (the concentration or dose that causes 50% cell death). Compare results from irradiated plates with the dark toxicity plates to confirm light-dependent cytotoxicity.

References

An In-Depth Technical Guide to 5-Maleimido-eosin: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Maleimido-eosin, a thiol-reactive fluorescent probe with significant applications in cellular analysis and bioconjugation. This document details its physicochemical properties, molecular structure, and provides in-depth experimental protocols for its primary uses.

Core Properties and Structure

This compound, also known as Eosin-5-maleimide (EMA), is a derivative of the eosin (B541160) dye, functionalized with a maleimide (B117702) group. This maleimide moiety allows for covalent attachment to sulfhydryl groups present in cysteine residues of proteins.

Molecular Structure:

-

Chemical Formula: C₂₄H₉Br₄NO₇[1]

-

Molecular Weight: 742.95 g/mol [1]

-

SMILES String: Oc1c(Br)cc2c(Oc3c(Br)c(O)c(Br)cc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1Br[1]

-

InChI Key: YRCLWXRIEYQTAV-UHFFFAOYSA-N[1]

The structural formula of this compound is characterized by a xanthene core substituted with four bromine atoms, a carboxyl group, and a maleimide functional group.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 742.95 g/mol | [1] |

| Excitation Wavelength (λex) | 524 nm (in Methanol) | |

| Emission Wavelength (λem) | 545 nm (in Methanol) | |

| Molar Extinction Coefficient (ε) | 100,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.57 (for singlet oxygen generation) | |

| Solubility | Soluble in DMF or DMSO | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Flow Cytometric Diagnosis of Hereditary Spherocytosis (EMA Binding Test)

This protocol is a widely used diagnostic test for hereditary spherocytosis (HS), a genetic disorder of the red blood cell membrane. The test relies on the covalent binding of EMA to the band 3 protein on the surface of red blood cells (RBCs). A reduction in fluorescence intensity indicates a deficiency in band 3 protein, a hallmark of HS.

Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

This compound (EMA) stock solution (0.5 mg/mL in anhydrous DMSO)

-

Bovine Serum Albumin (BSA)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Sample Preparation:

-

Collect whole blood from the patient and a healthy control subject in EDTA tubes. Samples should be processed within 48 hours of collection.

-

Wash 100 µL of whole blood twice with 2 mL of PBS. Centrifuge at 500 x g for 5 minutes to pellet the RBCs and aspirate the supernatant.

-

Resuspend the washed RBCs in 1 mL of PBS.

-

-

EMA Staining:

-

Add 5 µL of the 0.5 mg/mL EMA stock solution to 95 µL of the washed RBC suspension.

-

Incubate the mixture for 1 hour at room temperature in the dark, with intermittent mixing.

-

After incubation, wash the labeled RBCs three times with 1 mL of PBS containing 0.1% BSA to remove unbound dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the final RBC pellet in 500 µL of PBS.

-

Acquire data on a flow cytometer, exciting the sample at 488 nm and collecting the emission in the green channel (typically ~525/50 nm).

-

Collect a minimum of 50,000 events for both the patient and control samples.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for both the patient and control RBC populations.

-

The result is typically expressed as a ratio of the patient's MFI to the control's MFI. A significant decrease in the patient's MFI is indicative of hereditary spherocytosis.

-

General Protocol for Protein Labeling

This protocol provides a general framework for labeling proteins with this compound for applications such as Fluorescence Resonance Energy Transfer (FRET) and photoconversion for electron microscopy.

Materials:

-

Purified protein with accessible cysteine residues

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Reducing agent (e.g., TCEP or DTT) (optional)

-

Quenching reagent (e.g., 2-mercaptoethanol (B42355) or glutathione)

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the maleimide dye.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or glutathione (B108866) to a final concentration of 10-20 mM. This will react with any excess maleimide dye.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis. The choice of method will depend on the stability and size of the protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the eosin at its absorbance maximum (~524 nm).

-

Visualizations

Experimental Workflow for EMA Binding Test

References

In-Depth Technical Guide: Storage and Stability of 5-Maleimido-eosin Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the storage and stability of 5-Maleimido-eosin (EMA) solutions. Ensuring the integrity of this thiol-reactive fluorescent probe is paramount for reliable and reproducible results in bioconjugation, protein labeling, and diagnostic assays such as the Eosin-5-Maleimide binding test for hereditary spherocytosis.

Core Concepts: Understanding this compound Stability

This compound is a valuable tool for selectively labeling sulfhydryl groups on proteins and peptides. However, the maleimide (B117702) moiety is susceptible to degradation, primarily through two pathways: hydrolysis of the maleimide ring and the retro-Michael reaction of the resulting thioether conjugate. The stability of this compound solutions is influenced by several factors, including pH, temperature, storage solvent, and exposure to light.

Hydrolysis of the Maleimide Ring

In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is particularly accelerated at alkaline pH. Once hydrolyzed, the compound can no longer react with thiol groups, leading to a decrease in labeling efficiency. The rate of hydrolysis is also influenced by the substituent on the nitrogen atom of the maleimide ring; N-aryl maleimides, such as this compound, tend to hydrolyze more rapidly than N-alkyl maleimides.[1]

Retro-Michael Reaction of Thiol Adducts

The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of the conjugate.[2] This can be a concern in biological systems with high concentrations of free thiols, such as glutathione.

Data Presentation: Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and related maleimide compounds under various conditions.

Table 1: Long-Term Stability of this compound Working Solution at -80°C

| Storage Duration (Months) | Mean Channel Fluorescence (MCF) | Percentage Change from Initial MCF |

| 0 | 333.6 | 0% |

| 2 | 339.2 | +1.7% |

| 4 | 374.5 | +12.3% |

| 6 | 329.3 | -1.3% |

| 8 | 281.7 | -15.6% |

| 10 | 277.3 | -16.9% |

| 12 | 265.2 | -20.5% |

Data adapted from a study on the stability of EMA dye used for flow cytometric analysis of red blood cells. The working solution was stored in aliquots at -80°C.[3] A significant decrease in MCF was observed after 6 months.[4]

Table 2: Hydrolysis Half-Life of N-Aryl Maleimides (as a proxy for this compound)

| Compound | pH | Temperature (°C) | Half-life (t½) |

| N-phenyl maleimide | 7.4 (Physiological) | 37 | ~55 minutes |

| N-(p-fluorophenyl) maleimide | 7.4 (Physiological) | 37 | ~28 minutes |

Data for N-aryl maleimides, which share a similar core structure with this compound.[1] This data suggests that this compound in aqueous solution at physiological pH and temperature is highly susceptible to hydrolysis.

Experimental Protocols

Preparation and Storage of this compound Stock Solutions

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

-20°C and -80°C freezers

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution, typically at a concentration of 10 mM, by dissolving the solid in anhydrous DMSO or DMF.

-

Vortex the solution until the dye is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer). Protect from light at all times.

Protocol for Assessing this compound Stability via Spectrophotometry

This protocol provides a general method to assess the stability of a maleimide solution by quantifying the remaining reactive maleimide groups.

Materials:

-

This compound solution to be tested

-

Cysteine solution (freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of this compound in the desired buffer (e.g., PBS) at a known concentration.

-

At time zero (t=0), measure the absorbance of the solution at the wavelength of maximum absorbance for this compound (around 524 nm in methanol, the peak in aqueous buffer may vary slightly).

-

Incubate the solution under the desired storage conditions (e.g., specific temperature, light exposure).

-

At various time points, take an aliquot of the solution and measure its absorbance at the same wavelength.

-

A decrease in absorbance over time indicates degradation of the chromophore, which can be correlated with the loss of the maleimide group due to hydrolysis.

-

To specifically quantify the maleimide concentration, a more complex assay involving reaction with a known excess of a thiol like cysteine, followed by quantification of the remaining unreacted thiol with a reagent like Ellman's reagent (DTNB), can be employed.

Protocol for the Eosin-5-Maleimide (EMA) Binding Test for Hereditary Spherocytosis

This is a primary application of this compound and serves as a functional stability assay.

Materials:

-

Whole blood sample collected in EDTA

-

This compound working solution (e.g., 0.5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Flow cytometer

Procedure:

-

Wash the red blood cells (RBCs) from the whole blood sample with PBS.

-

Incubate a specific volume of the washed RBCs with the this compound working solution for a defined period (e.g., 1 hour) at room temperature, protected from light.

-

After incubation, wash the labeled RBCs with PBS to remove unbound dye.

-

Resuspend the labeled RBCs in PBS for analysis.

-

Analyze the sample using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the RBC population. A decrease in the MFI of a stored EMA solution when used to label a consistent control cell sample indicates degradation of the dye.

Visualizations: Diagrams of Key Processes

The following diagrams illustrate the key chemical reactions and experimental workflows involving this compound.

Caption: Reaction pathways of this compound.

Caption: Experimental workflow for the EMA binding test.

Caption: Key factors influencing this compound stability.

Summary and Recommendations

For optimal performance and reproducibility, it is crucial to handle and store this compound solutions appropriately.

-

Solid Form: Store at -20°C, protected from light.

-

Stock Solutions: Prepare in anhydrous DMSO or DMF and store in single-use aliquots at -80°C for long-term stability (up to 6 months with minimal degradation).

-

Aqueous Solutions: Prepare fresh for each experiment. Maleimides are not stable in aqueous solutions for extended periods, with hydrolysis being a significant issue, especially at pH values above 7.5.

-

Monitoring Stability: For critical applications, the stability of the this compound solution should be periodically verified, for instance, by using a consistent control sample in a functional assay like the EMA binding test.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability of their experiments and the integrity of their data when utilizing this compound.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Singlet Oxygen Generation Quantum Yield of 5-Maleimido-eosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen generation quantum yield of 5-Maleimido-eosin, a thiol-reactive fluorescent probe and photosensitizer. The document details its photophysical properties, experimental protocols for determining its singlet oxygen quantum yield, and its application in biological systems.

Core Concepts: Singlet Oxygen and Quantum Yield

Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, plays a crucial role in various photochemical and photobiological processes, including photodynamic therapy (PDT). The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher quantum yield indicates a more efficient photosensitizer.

Photophysical Properties of this compound

This compound is a derivative of the eosin (B541160) dye, functionalized with a maleimide (B117702) group that allows for covalent labeling of thiol groups in proteins and other biomolecules. It is recognized as an effective photosensitizer.[1]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Singlet Oxygen Generation Quantum Yield (ΦΔ) | 0.57 | [1][2][3][4] |

| Excitation Wavelength (λex) | 524 nm (in Methanol) | |

| Emission Wavelength (λem) | 545 nm (in Methanol) |

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield of a photosensitizer is typically determined using indirect methods involving a chemical trap that reacts with singlet oxygen, leading to a measurable change in its absorption or fluorescence. A widely used chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF). The quantum yield is calculated relative to a standard photosensitizer with a known ΦΔ, such as Rose Bengal.

Materials and Reagents

-

This compound (Sample)

-

Rose Bengal (Reference Standard)

-

1,3-diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or methanol)

-

Cuvettes (quartz, 1 cm path length)

-

UV-Vis Spectrophotometer

-

Light source with a monochromator or appropriate filters (e.g., laser or filtered lamp)

-

Stirring apparatus for cuvettes

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare stock solutions of this compound, Rose Bengal, and DPBF in the chosen solvent. All solutions, especially the DPBF solution, should be prepared in the dark to prevent photodegradation.

-

Prepare experimental solutions of the sample (this compound) and the reference (Rose Bengal) with identical absorbance at the irradiation wavelength. A low absorbance (e.g., 0.1) is recommended to ensure uniform light absorption throughout the solution.

-

To both the sample and reference solutions, add an aliquot of the DPBF stock solution to achieve a final concentration where the absorbance of DPBF at its maximum (around 410-415 nm) is significant.

-

-

Irradiation and Data Acquisition:

-

Place the sample cuvette in the spectrophotometer and irradiate it with monochromatic light at a wavelength where both the sample and reference photosensitizers absorb. The solution should be continuously stirred during irradiation.

-

At regular time intervals, stop the irradiation and record the absorption spectrum of the solution, specifically monitoring the decrease in the absorbance of DPBF at its maximum wavelength. This decrease is due to the reaction of DPBF with the generated singlet oxygen.

-

Repeat the same procedure for the reference photosensitizer (Rose Bengal) under identical experimental conditions (light intensity, irradiation time, and initial DPBF concentration).

-

-

Calculation of Singlet Oxygen Quantum Yield:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF decomposition (k) for both the sample (k_sample) and the reference (k_ref) from the slope of the linear portion of the plots.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference standard (e.g., Rose Bengal).

-

k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. If the initial absorbances of the sample and reference solutions are the same at the irradiation wavelength, the ratio of the rates of light absorption is 1.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Signaling Pathway

This compound, as a photosensitizer, can be utilized in photodynamic therapy. The general mechanism of PDT involves the activation of the photosensitizer by light to produce reactive oxygen species, primarily singlet oxygen, which in turn induces cell death.

Caption: General mechanism of Photodynamic Therapy (PDT).

Experimental Workflow for Red Blood Cell Labeling and Analysis

A significant application of this compound is in the diagnosis of hereditary spherocytosis through flow cytometry. The maleimide group of the dye covalently binds to the band 3 protein on the surface of red blood cells. A reduced fluorescence intensity can indicate a deficiency in this protein, a hallmark of the disease.

Caption: Workflow for labeling red blood cells with this compound.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis of Red Blood Cells Using 5-Maleimido-eosin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Maleimido-eosin (EMA) for the flow cytometric analysis of red blood cells (RBCs). This technique is a valuable tool for investigating RBC membrane protein integrity, particularly in the context of hereditary spherocytosis and other red cell membrane disorders.

Introduction

This compound (also known as Eosin-5'-maleimide or EMA) is a fluorescent dye that serves as a crucial tool for identifying defects in red blood cell membranes through flow cytometry.[1] This method is primarily employed in the diagnosis of hereditary spherocytosis (HS), a genetic disorder that can lead to transfusion dependency.[1][2] The applications of EMA extend to other hemolytic conditions such as cryohydrocytosis (a form of hereditary stomatocytosis), Southeast Asian ovalocytosis, and congenital dyserythropoietic anemia type II.[1][2] The EMA binding test offers a rapid, sensitive, and reliable alternative to conventional diagnostic methods, which are often labor-intensive and less specific.

Principle of the Assay

The foundational principle of the EMA binding test lies in the covalent attachment of the maleimide (B117702) group of the dye to specific amino acid residues on transmembrane proteins of red blood cells. Specifically, EMA covalently binds to the lysine-430 residue located on the first extracellular loop of Band 3 protein, the most abundant transmembrane protein in human red blood cells.

A reduction in the number or a structural alteration of Band 3 protein, as is often the case in hereditary spherocytosis, results in decreased binding of EMA. This diminished binding leads to a quantifiable decrease in the mean fluorescence intensity (MFI) of the stained red blood cells when analyzed by flow cytometry. Consequently, a lower MFI value compared to healthy controls is indicative of a potential red blood cell membrane protein defect. This test has demonstrated high sensitivity and specificity for diagnosing HS.

Applications

The primary application of the this compound flow cytometry assay is in the diagnosis of hereditary spherocytosis (HS). HS is a common inherited hemolytic anemia characterized by spherical erythrocytes. The test has a reported sensitivity of 93% for diagnosing this condition.

Beyond HS, this assay can also be useful in identifying other rare red blood cell membrane disorders, including:

-

Congenital dyserythropoietic anemia type II

-

Southeast Asian ovalocytosis

-

Hereditary pyropoikilocytosis

Experimental Protocols

This section provides a detailed methodology for the this compound binding test.

Reagents and Materials

| Reagent/Material | Specifications |

| This compound (EMA) | Powder form |

| Phosphate Buffered Saline (PBS), pH 7.4 | |

| Bovine Serum Albumin (BSA) | |

| Dimethyl sulfoxide (B87167) (DMSO) | For preparing EMA stock solution |

| Whole blood sample | Collected in Lavender (EDTA) or Green (Heparin) top tubes |

| Flow cytometer | Equipped with a 488 nm or 532 nm laser |

| Centrifuge | Capable of reaching at least 1500 x g |

| Micropipettes and tips | |

| Flow cytometry tubes | |

| Healthy donor control blood samples | For establishing a normal fluorescence range |

Reagent Preparation

-

EMA Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of DMSO. Mix well. Store in small aliquots at -20°C or -80°C, protected from light. The working solution has been reported to be stable for up to 6 months when stored at -80°C.

-

EMA Working Solution (e.g., 0.5 mg/mL): Some protocols may call for a different final concentration. Dilute the stock solution in PBS to the desired working concentration. Prepare this solution fresh before each experiment.

-

Wash Buffer: PBS containing 0.5% BSA.

Experimental Workflow

Step-by-Step Staining Protocol

-

Sample Preparation:

-

Collect whole blood in an EDTA or heparin tube. Specimens should be analyzed within 7 days of collection if refrigerated.

-

Pipette 100 µL of whole blood into a flow cytometry tube.

-

Add 1 mL of PBS and centrifuge at 1500 rpm for 5 minutes. Discard the supernatant.

-

Repeat the wash step twice with 1 mL of PBS.

-

-

Staining:

-

To the washed red blood cell pellet, add a specific volume of the EMA working solution. A common protocol uses 5 µL of packed RBCs incubated with 25 µL of 0.5 mg/mL EMA solution.

-

For an unstained control, add an equivalent volume of PBS to a separate tube of washed RBCs.

-

Incubate the tubes in the dark at room temperature for 1 hour.

-

-

Washing:

-

After incubation, add 1 mL of Wash Buffer (PBS with 0.5% BSA) to each tube.

-

Centrifuge at 1500 rpm for 1 minute. Discard the supernatant.

-

Repeat the wash step twice to ensure all unbound dye is removed.

-

-

Sample Resuspension for Flow Cytometry:

-

Resuspend the final washed cell pellet in 0.5 mL of Wash Buffer.

-

For analysis, dilute an aliquot of this cell suspension further in Wash Buffer (e.g., 100 µL of cell suspension into 1.4 mL of Wash Buffer).

-

Flow Cytometry Acquisition and Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.

-

Eosin has an excitation maximum around 524 nm and an emission maximum around 545 nm. A standard FITC or PE channel filter set is often suitable for detecting the EMA fluorescence.

-

Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the red blood cell population and exclude debris and aggregates.

-

Acquire a minimum of 50,000 events for each sample.

-

-

Data Analysis:

-

For each sample, determine the Mean Fluorescence Intensity (MFI) of the gated red blood cell population in the appropriate fluorescence channel.

-

Calculate the MFI ratio by dividing the MFI of the patient sample by the MFI of a healthy control sample run on the same day.

-

Data Presentation

Quantitative data from the this compound binding test should be presented clearly for easy interpretation.

Table 1: Typical Flow Cytometer Settings

| Parameter | Setting | Rationale |

| Excitation Laser | 488 nm (Blue) or 561 nm (Yellow-Green) | Efficiently excites eosin. |

| Emission Filter | 530/30 nm (FITC channel) or 585/42 nm (PE channel) | Captures the emission peak of eosin. |

| Gating | FSC vs. SSC to identify RBC population | Excludes debris, platelets, and white blood cells. |

| Events to Acquire | ≥ 50,000 | Ensures statistically significant data. |

Table 2: Interpretation of Results

| MFI Reduction Compared to Control | Interpretation |

| < 15% | Unlikely to be Hereditary Spherocytosis |

| 15 - 20% | Possible Hereditary Spherocytosis |

| ≥ 21% | Consistent with Hereditary Spherocytosis |

Note: Cut-off values may vary between laboratories and should be established based on internal validation studies.

Table 3: Example Mean Fluorescence Intensity (MFI) Data

| Sample Type | Reported MFI (Arbitrary Units) | Reference |

| Healthy Controls | 11,861.5 (SD 883.5) | |

| Hereditary Spherocytosis Patients | 7,949.3 (SD 1304.1) | |

| Healthy Controls (MCF Ratio) | 1.01 (SD 0.05) | |

| Hereditary Spherocytosis Patients (MCF Ratio) | 0.67 (SD 0.07) |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Inactive EMA dye- Insufficient dye concentration- Low Band 3 expression in control cells | - Use a fresh aliquot of EMA dye.- Optimize EMA concentration.- Ensure control cells are from a healthy donor. |

| High Background Fluorescence | - Incomplete washing- Non-specific binding of EMA | - Increase the number of wash steps after staining.- Ensure the use of a blocking agent like BSA in the wash buffer. |

| High Variability Between Replicates | - Inconsistent pipetting- Fluctuation in instrument performance | - Ensure accurate and consistent pipetting.- Run instrument quality control beads before acquisition. |

| Abnormal Scatter Profile | - Presence of cell debris or aggregates- Hemolysis of red blood cells | - Gate out debris using FSC vs. SSC plot.- Handle samples gently to avoid hemolysis. |

This comprehensive guide should enable researchers, scientists, and drug development professionals to effectively implement the this compound flow cytometry assay for the analysis of red blood cells. Adherence to the detailed protocols and careful data interpretation will ensure reliable and reproducible results.

References

protocol for labeling thiols in proteins with 5-Maleimido-eosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of thiol groups (-SH) in proteins with the thiol-reactive fluorescent probe, 5-Maleimido-eosin. Maleimides are electrophilic compounds that exhibit high selectivity for the sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1][2] This method is widely employed for preparing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET), and protein interaction studies.[3][4][5] this compound is a valuable fluorescent label due to its strong absorbance and fluorescence in the visible spectrum, making it suitable for a wide range of biological assays.

Principle of the Reaction

The labeling reaction is based on the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide (B117702) moiety of this compound. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-7.5) and results in the formation of a stable thioether linkage.

Materials and Reagents

-

Protein of interest containing free thiol groups

-

This compound (MW: 742.95 g/mol )

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5, deoxygenated.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Spectrophotometer

-

Fluorometer

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Weight | 742.95 g/mol | |

| Maximum Excitation Wavelength (λex) | 524 nm (in Methanol) | |

| Maximum Emission Wavelength (λem) | 545 nm (in Methanol) | |

| Molar Extinction Coefficient (ε) at λmax | 100,000 M⁻¹cm⁻¹ | |

| Reaction Conditions | ||

| Protein Concentration | 1-10 mg/mL | |

| Molar Ratio of Dye to Protein | 10-20 fold molar excess | |

| Reaction pH | 7.0 - 7.5 | |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 2 hours to overnight |

Experimental Protocols

Preparation of Protein Solution

-

Dissolve the protein of interest in a deoxygenated reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.

-

Deoxygenate the buffer by bubbling with an inert gas like nitrogen or argon for several minutes to prevent the oxidation of thiols to disulfides.

(Optional) Reduction of Disulfide Bonds

For proteins with intramolecular disulfide bonds that need to be labeled, a reduction step is necessary. Disulfides do not react with maleimides.

-

Add a 10-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not need to be removed before the addition of the maleimide reagent.

-

If using DTT, a larger excess may be required, and it must be removed by dialysis or gel filtration before adding the dye, as it will compete for the maleimide.

-

Incubate the mixture for 30-60 minutes at room temperature.

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF. For example, to prepare a 10 mM solution, dissolve 7.43 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. The stock solution should be stored at -20°C, protected from light and moisture.

Labeling Reaction

-

While gently stirring or vortexing the protein solution, add the desired amount of the this compound stock solution. A 10-20 fold molar excess of the dye over the protein is a good starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each protein.

Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted dye and any byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

-

Equilibrate the column or dialysis cassette with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.

-

Monitor the separation by observing the colored dye. The first colored band to elute is the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of this compound, which is 524 nm (A₅₂₄).

-

Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A₅₂₄ / ε_dye where ε_dye is the molar extinction coefficient of this compound (100,000 M⁻¹cm⁻¹).

-

Calculate the corrected protein concentration. The dye also absorbs at 280 nm, so its contribution must be subtracted from the A₂₈₀ reading. Corrected A₂₈₀ = A₂₈₀ - (A₅₂₄ × CF) where CF is the correction factor (A₂₈₀ of the free dye / A₅₂₄ of the free dye). If the correction factor is not provided, it can be determined by measuring the absorbance of a known concentration of the free dye at both wavelengths.

-

Calculate the protein concentration: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the Degree of Labeling: DOL = Moles of Dye / Moles of Protein = Concentration of Dye / Protein Concentration

Visualizations

Caption: Experimental workflow for labeling protein thiols with this compound.

Caption: Reaction pathway for the conjugation of this compound to a protein thiol.

References

- 1. This compound EMA Fluorescent Binder [sigmaaldrich.com]

- 2. interchim.fr [interchim.fr]

- 3. thebloodproject.com [thebloodproject.com]

- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 5. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders [bloodresearch.or.kr]

Application Notes and Protocols for 5-Maleimido-Eosin (EMA) Staining in the Detection of Red Cell Membrane Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Maleimido-eosin (EMA) is a fluorescent dye that serves as a crucial tool in the diagnosis and investigation of red blood cell (RBC) membrane disorders.[1][2] The EMA binding test, performed using flow cytometry, is a rapid, sensitive, and reliable method for identifying defects in the RBC membrane cytoskeleton.[1][3][4] This test is particularly valuable in the diagnosis of Hereditary Spherocytosis (HS), a common inherited hemolytic anemia.

The principle of the assay relies on the covalent binding of EMA to specific proteins on the RBC surface. Approximately 80% of the fluorescence is due to EMA binding to lysine-430 in the first extracellular loop of Band 3 protein, a major anion transporter. The remaining fluorescence comes from its interaction with sulfhydryl groups of the Rh-associated glycoprotein (B1211001) (RhAG), CD47, and Rh polypeptides. Deficiencies or structural alterations in these proteins, characteristic of conditions like HS, result in decreased EMA binding and consequently, a lower fluorescence intensity. This reduction in Mean Fluorescence Intensity (MFI) or Mean Channel Fluorescence (MCF) is quantifiable by flow cytometry, providing a diagnostic marker.

These application notes provide detailed protocols and data for the use of this compound staining in the characterization of red cell membrane disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, showcasing the differences in EMA fluorescence between healthy individuals and patients with different red cell disorders.

Table 1: Mean Fluorescence Intensity (MFI) in Hereditary Spherocytosis (HS) and Other Anemias

| Patient Group | Mean MFI (± SD) | Reference |

| Hereditary Spherocytosis (HS) | 3.78 (± 0.48) | |

| Iron Deficiency Anemia (IDA) | 5.56 (± 0.35) | |

| Autoimmune Hemolytic Anemia (AIHA) | 5.7 (± 0.27) | |

| Beta Thalassemia Intermedia (BTI) | 6.01 (± 0.63) | |

| Normal Controls | 5.3 (± 0.43) |

Table 2: Percentage Reduction in EMA Fluorescence in Hereditary Spherocytosis (HS) and Other Anemias

| Patient Group | Mean % Reduction in Fluorescence (± SD) | Reference |

| Hereditary Spherocytosis (HS) | 29.88 (± 8.27) | |

| Iron Deficiency Anemia (IDA) | 1.13 (± 6.18) | |

| Autoimmune Hemolytic Anemia (AIHA) | -6.14 (± 10.44) | |

| Beta Thalassemia Intermedia (BTI) | -5.1 (± 10.07) |

Table 3: Mean Channel Fluorescence (MCF) Stability Over Time

| Time (Months) | Mean MCF | Reference |

| 0 | 333.6 | |

| 2 | 339.2 | |

| 4 | 374.5 | |

| 6 | 329.3 | |

| 8 | 281.7 | |

| 10 | 277.3 | |

| 12 | 265.2 |

Experimental Protocols

Principle of the Method

Eosin-5'-maleimide (EMA) is a fluorescent dye that covalently binds to the Lys-430 residue on the first extracellular loop of the red blood cell membrane protein Band 3. A deficiency in Band 3 or associated proteins, as seen in hereditary spherocytosis, leads to a reduction in EMA binding, which can be quantified as a decrease in mean fluorescence intensity (MFI) using flow cytometry.

Specimen Requirements

-

Sample Type: Whole blood collected in an EDTA tube.

-

Volume: A minimum of 1 mL of whole blood is required.

-

Age of Sample: The assay should be performed on blood that is less than 24 hours old for optimal results. Samples can be stored at 4°C prior to analysis.

-

Patient Status: The patient should not have received a blood transfusion in the last 3 months.

Reagents and Equipment

-

Eosin-5'-maleimide (EMA) dye

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer (e.g., Becton Dickinson FACS Caliber)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Test tubes

Staining Procedure

-

Prepare Washed Red Blood Cells:

-

Take 5 µL of whole blood and wash three times with 1 mL of PBS containing 0.5% BSA.

-

Centrifuge at 400g for 5 minutes at room temperature after each wash.

-

Discard the supernatant after each wash.

-

After the final wash, resuspend the red cell pellet in 200 µL of PBS with 0.5% BSA.

-

-

EMA Staining:

-

Prepare a working solution of EMA dye at a final concentration of 0.5 mg/mL.

-

Add 25 µL of the EMA working solution to the washed red cell suspension.

-

Incubate the mixture for 1 hour at room temperature in the dark, with intermittent mixing.

-

-

Post-Staining Wash:

-

After incubation, wash the stained red blood cells three times with 1 mL of PBS containing 0.5% BSA to remove unbound dye.

-

Centrifuge at 400g for 5 minutes at room temperature after each wash.

-

Discard the supernatant.

-

-

Sample Preparation for Flow Cytometry:

-

Resuspend the final stained red cell pellet in 500 µL of PBS with 0.5% BSA.

-

The sample is now ready for acquisition on the flow cytometer.

-

Flow Cytometry Analysis

-

Instrument Setup:

-

Set up the flow cytometer to acquire forward scatter (FSC) and side scatter (SSC) to gate the red blood cell population.

-

Use the FL1 channel (or equivalent for FITC) to detect the green fluorescence emitted by the EMA-labeled red blood cells.

-

-

Data Acquisition:

-

Acquire data for a sufficient number of events (e.g., 10,000-50,000 events) within the red blood cell gate.

-

Record the Mean Fluorescence Intensity (MFI) or Mean Channel Fluorescence (MCF) for the gated population.

-

-

Data Analysis and Interpretation:

-

The MFI/MCF of the patient sample is compared to that of healthy controls run in parallel.

-

Results can be expressed as a percentage of the control MFI/MCF or as a ratio.

-

A significant decrease in the patient's MFI/MCF compared to the control is indicative of a red cell membrane disorder, such as Hereditary Spherocytosis.

-

A cut-off ratio of 0.8 can be used to differentiate normal controls from HS patients. A reduction in MCF of ≥ 21% is considered indicative of HS, while a reduction of < 15% makes HS unlikely.

-

Visualizations

References

- 1. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders [bloodresearch.or.kr]

- 3. Flow cytometric analysis of eosin-5-maleimide binding to protein of band 3 and Rh-related proteins in diagnosis of hereditary spherocytosis • New Medicine 1/2008 • Czytelnia Medyczna BORGIS [czytelniamedyczna.pl]

- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]

measuring rotational diffusion of proteins with 5-Maleimido-eosin

Application Note & Protocol

Topic: Measuring Rotational Diffusion of Proteins with 5-Maleimido-eosin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein dynamics is crucial for understanding biological function, conformational changes, and intermolecular interactions. Rotational diffusion, the tumbling motion of a protein in solution, is a key parameter that provides insights into a protein's hydrodynamic properties, including its size, shape, and oligomeric state.[1][2][3] Time-Resolved Phosphorescence Anisotropy (TPA) is a powerful technique for measuring these dynamics on the microsecond to millisecond timescale, which is characteristic of the overall tumbling of macromolecules and their large domains.[1][4]

This compound is a phosphorescent probe ideally suited for these measurements. Its maleimide (B117702) group allows for specific, covalent labeling of free thiol groups on cysteine residues, while its long-lifetime phosphorescence enables the monitoring of slow rotational motions that are inaccessible to most fluorescent probes. This application note provides a detailed protocol for labeling proteins with this compound and measuring their rotational diffusion using TPA.

Principle of the Method

The core principle of this technique relies on photoselection and the subsequent measurement of emission depolarization.

-

Excitation & Photoselection: The sample is excited with a short pulse of vertically polarized light. This preferentially excites eosin (B541160) probes whose absorption dipoles are aligned with the polarization of the light.

-

Rotational Diffusion: Between excitation and emission, the labeled protein tumbles in solution. This rotational motion causes the orientation of the eosin probe's emission dipole to randomize.

-

Depolarized Emission: The emitted phosphorescence is measured through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the initial excitation polarization.

-

Anisotropy Decay: The rate at which the protein tumbles directly influences the rate of depolarization. This is quantified by calculating the time-dependent anisotropy, r(t). For a spherical protein, the anisotropy decays as a single exponential, where the decay constant is the rotational correlation time (φ).

The anisotropy r(t) is calculated using the following equation:

r(t) = (I∥(t) - I⊥(t)) / (I∥(t) + 2 * I⊥(t))

The rotational correlation time (φ) is the time it takes for the molecule to rotate by one radian and is directly related to the protein's hydrodynamic radius (size and shape) and the solvent viscosity (η) as described by the Stokes-Einstein-Debye law.

Visualization of Key Concepts

Experimental Workflow

The overall process, from preparing the protein to analyzing the data, is outlined in the following workflow.

Caption: Workflow for measuring protein rotational diffusion.

Principle of Anisotropy Decay

This diagram illustrates the physical principle underlying the measurement.

Caption: Conceptual overview of time-resolved anisotropy.

Quantitative Data Summary

The rotational correlation time (φ) is highly dependent on the protein's molecular weight and shape. The following table provides examples of experimentally determined values for various proteins.

| Protein | Molecular Weight (kDa) | Method | Probe | Rotational Correlation Time (φ) | Reference |

| Rat Parvalbumin (F102W) | ~12 | Time-Resolved Fluorescence Anisotropy | Intrinsic Trp | ~5.5 ns | |

| Human Ubiquitin | ~8.6 | NMR Spectroscopy | - | 4.1 ns | |

| eGFP (monomer) | ~27 | Time-Resolved Fluorescence Anisotropy | Intrinsic Chromophore | ~16.5 ns | |

| Chymotrypsin Inhibitor 2 | 7.4 | NMR Spectroscopy | - | ~4 ns (approx.) | |

| Band 3 (in ghosts) | ~95 | Time-Resolved Phosphorescence Anisotropy | Eosin-5-Maleimide | 7 µs - 1.4 ms (B15284909) (multiple components) |

Note: Shorter correlation times (nanoseconds) are typically measured with fluorescence, while longer times (microseconds to milliseconds) require long-lifetime phosphorescent probes like eosin.

Experimental Protocols

Materials and Reagents

-

Protein of Interest: Purified protein at a concentration of 1-10 mg/mL. The protein must have at least one accessible cysteine residue for labeling. If there are no natural cysteines, one may be introduced via site-directed mutagenesis.

-

This compound: (e.g., Sigma-Aldrich Cat# 63184).

-

Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer (e.g., HEPES, Tris) at pH 7.0-7.5. Avoid buffers containing free thiols.

-

Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine). To be used if cysteine residues are oxidized. Avoid DTT or β-mercaptoethanol as they must be removed before labeling.

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO).

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for separating the labeled protein from the free dye.

-

Storage Buffer: Buffer suitable for the protein's long-term stability, potentially containing 50% glycerol (B35011) for storage at -20°C.

Protocol 1: Labeling of Protein with this compound

This protocol is adapted from general maleimide labeling procedures.

-

Protein Preparation: a. Dialyze the purified protein against the Labeling Buffer to remove any interfering substances. A final protein concentration of 2-5 mg/mL is recommended. b. (Optional) If the protein's cysteine residues may be oxidized, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP by dialysis or using a desalting column before proceeding.

-

Dye Stock Solution Preparation: a. Allow the vial of this compound to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of dye (MW: ~743 g/mol ) in approximately 135 µL of DMSO. c. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored at -20°C, protected from light and moisture, for no more than one month.

-

Labeling Reaction: a. Place the protein solution in a microcentrifuge tube or a small vial with a stir bar. b. While gently stirring, add the 10 mM dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. c. Wrap the reaction vial in aluminum foil to protect it from light. d. Incubate the reaction at room temperature for 2 hours or overnight at 4°C with continuous, gentle stirring.

Protocol 2: Purification of Labeled Protein

It is critical to remove all unconjugated this compound, as free dye will depolarize very rapidly and interfere with the measurement.

-

Column Preparation: Equilibrate a size-exclusion chromatography (e.g., Sephadex G-25) column with the desired final storage buffer. The column size should be appropriate for the reaction volume.

-

Separation: Carefully load the entire reaction mixture onto the top of the equilibrated column.

-